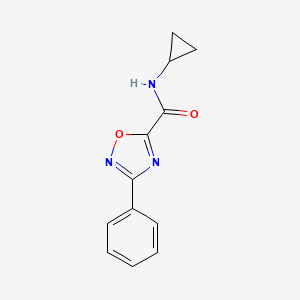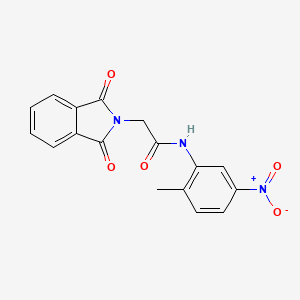![molecular formula C14H14N2O3S B5504644 N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)
N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using techniques like X-ray diffraction and DFT calculations. For instance, a study on N-3-hydroxyphenyl-4-methoxybenzamide demonstrated how intermolecular interactions influence molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings, which were analyzed through single crystal X-ray diffraction and DFT calculations (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide compounds can include modifications leading to various derivatives with potential applications in medicinal chemistry. For example, the Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines offers a method to create 3-amino-4-arylisoquinolinone architectures, suggesting a potential route for generating diverse chemical structures from benzamide derivatives (Zhenmin Li et al., 2019).
Physical Properties Analysis
The study of physical properties such as density, refractive index, and molar refractivity provides insights into the polarizability and intermolecular interactions of benzamide derivatives. Research on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, for instance, highlighted the relationship between drug concentration and polarizability effects, showcasing the importance of these properties in understanding compound behavior (R. Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity and potential biological activity, are critical for their application in various fields. Studies on the synthesis and biological activity of N-phenylbenzamide derivatives against enterovirus 71 highlighted the potential of these compounds for developing antiviral drugs (Xingyue Ji et al., 2013).
Wissenschaftliche Forschungsanwendungen
Structure and Solid State Studies
Research on the structure of glibenclamide, a closely related compound, in both solution and the solid state, was carried out using NMR spectroscopy and theoretical calculations. This study provides insights into the molecular dynamics and stability of such compounds, which are crucial for their application in drug design and development (Sanz et al., 2012).
Antiviral Activity
A series of N-phenylbenzamide derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antiviral activity against Enterovirus 71 (EV 71). Among these, certain derivatives showed promising activity, suggesting the potential for development into antiviral drugs (Ji et al., 2013).
Pharmacological Properties
The synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists were conducted, revealing their potential to accelerate gastric emptying and increase the frequency of defecation. This highlights the utility of such compounds in gastrointestinal motility disorders (Sonda et al., 2004).
Antioxidant Agents
A study on N-arylbenzamides with amino or amino-protonated moieties showed that most exhibit improved antioxidative properties compared to reference molecules. This research underscores the potential of benzamide derivatives as potent antioxidants, which could be valuable in the development of therapeutic agents against oxidative stress-related diseases (Perin et al., 2018).
Anticonvulsant Activity
Research on 4-aminobenzamides for their anticonvulsant effects revealed that specific derivatives exhibited significant potency against seizures induced by electroshock and pentylenetetrazole. This indicates the therapeutic potential of benzamide derivatives in epilepsy and seizure disorders (Clark et al., 1984).
Drug Transformation and Excretion
A study on the transformation and excretion of metoclopramide, another related compound, in rabbits, uncovered several transformation products. Understanding the metabolic pathways and transformation products is crucial for drug development and safety assessment (Arita et al., 1970).
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-sulfinamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)20(15)18/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRXNJLXDTZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminosulfinyl)phenyl]-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)
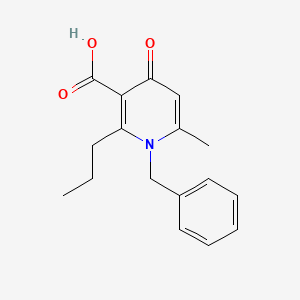
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)
![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)
![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)
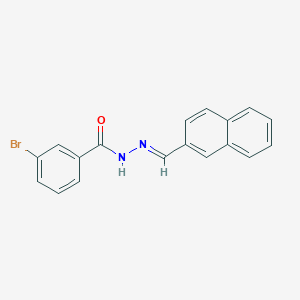

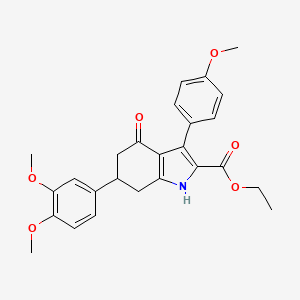
![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
